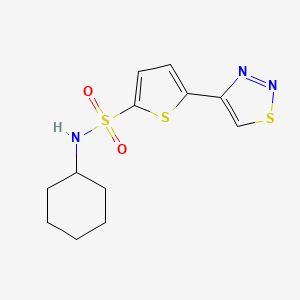

N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide

説明

N-Cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a sulfonamide derivative featuring a thiophene backbone substituted with a 1,2,3-thiadiazole moiety at the 5-position and a cyclohexyl group attached via the sulfonamide nitrogen. The cyclohexyl group likely enhances lipophilicity, which may influence membrane permeability and metabolic stability compared to analogues with smaller or polar substituents.

特性

IUPAC Name |

N-cyclohexyl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S3/c16-20(17,14-9-4-2-1-3-5-9)12-7-6-11(19-12)10-8-18-15-13-10/h6-9,14H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIILDQFDAWMOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501181238 | |

| Record name | N-Cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501181238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477867-55-3 | |

| Record name | N-Cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477867-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501181238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide involves multiple steps, typically starting with the preparation of the thiadiazole and thiophene intermediates. These intermediates are then subjected to sulfonation and cyclohexylation reactions under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scalability and efficiency .

化学反応の分析

Types of Reactions

N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

科学的研究の応用

Chemistry

N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide serves as a valuable reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemistry.

| Reaction Type | Common Reagents | Expected Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Sodium borohydride | Thiols, amines |

| Substitution | Halogens, nucleophiles | Diverse substituted products |

Biology

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer studies. It has been investigated for its ability to inhibit specific enzymes or receptors associated with disease pathways.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of thiadiazole derivatives, N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide demonstrated significant inhibition against various bacterial strains. The mechanism involved the disruption of bacterial cell wall synthesis.

Medicine

The compound is being explored as a lead candidate for drug development due to its promising therapeutic effects. Its unique combination of functional groups allows for interactions with biological targets that may lead to the development of new medications.

Case Study: Anticancer Research

Recent studies have investigated the efficacy of this compound against cancer cell lines. Results indicated that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Industry

In industrial applications, N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is utilized in the development of new materials and chemical processes. Its properties make it suitable for creating specialized coatings and polymers.

作用機序

The mechanism of action of N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

Structural analogues of this compound can be inferred from the provided evidence, with key differences in substituents influencing physicochemical and biological properties:

N-(sec-Butyl)-5-(1,2,3-Thiadiazol-4-yl)-2-Thiophenesulfonamide

- Structural Difference : The sulfonamide nitrogen is substituted with a sec-butyl group instead of cyclohexyl.

- Reduced steric hindrance may improve binding to target proteins but decrease metabolic stability due to easier oxidative degradation .

5-Methyl-N-[2-(1-Piperidinyl)phenyl]-2-Thiophenesulfonamide (MK6-83)

- Structural Differences :

- A methyl group replaces the thiadiazole at the 5-position of the thiophene.

- The sulfonamide substituent is a 2-(1-piperidinyl)phenyl group.

- The aromatic piperidinylphenyl substituent introduces rigidity and basicity, which may enhance receptor binding affinity but limit blood-brain barrier penetration .

Research Findings and Data

While direct experimental data for the target compound are absent in the provided evidence, inferences can be drawn from structural trends:

Physicochemical Properties

生物活性

N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅N₃O₂S₃

- Molecular Weight : 329.46 g/mol

- CAS Number : 477867-55-3

The compound features a unique combination of a cyclohexyl group, a thiadiazole ring, and a thiophene sulfonamide moiety, which contributes to its distinct biological properties .

The biological activity of N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is primarily attributed to its interaction with various molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. This interaction can lead to inhibition of critical pathways involved in cell proliferation and survival, particularly in cancer cells .

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, compounds similar to N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide have shown promising results against various cancer cell lines.

In Vitro Studies

A study evaluating the anticancer activity of related thiadiazole derivatives reported the following IC50 values against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 20b | HepG-2 | 4.37 ± 0.7 |

| 20b | A-549 | 8.03 ± 0.5 |

These results indicate that the compound exhibits significant cytotoxic effects on these cancer cell lines, suggesting its potential as a lead compound for further drug development .

Summary of Antimicrobial Studies

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Strong activity |

| Escherichia coli | Moderate activity |

| Pseudomonas aeruginosa | Variable activity |

These findings suggest that the compound could be explored for its potential use as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications to the thiadiazole and thiophene rings can significantly influence their pharmacological properties. For example:

- Substituent Variations : Different functional groups at specific positions can enhance or diminish anticancer and antimicrobial activities.

Research indicates that maintaining certain structural features while varying others can lead to improved potency against targeted biological pathways .

Q & A

Q. What are the standard synthetic protocols for preparing N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide?

The synthesis involves modular steps:

- Thiadiazole Ring Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions, as exemplified in thiadiazole syntheses (e.g., 1,2,3-thiadiazole derivatives via iodine-mediated cyclization in DMF) .

- Sulfonamide Coupling : Reacting 2-thiophenesulfonamide with cyclohexylamine via nucleophilic substitution. A general procedure involves heating sulfonyl chloride derivatives with amines in aprotic solvents (e.g., acetonitrile or DMF) at 100–130°C for 12–24 hours, followed by purification via column chromatography .

- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane systems) and optimize stoichiometry (1:1.5 molar ratio of sulfonamide to amine for complete conversion) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent integration and regiochemistry. For example, the thiophene sulfonamide moiety shows distinct deshielded protons at δ 7.2–7.8 ppm, while cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm .

- Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretching vibrations (1350–1150 cm) and thiadiazole C=N stretches (1600–1500 cm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) and molecular formula consistency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in sulfonamide coupling steps?

- Catalyst Screening : Use triethylamine (TEA) or DMAP to accelerate nucleophilic substitution by deprotonating the amine .

- Solvent Effects : Polar aprotic solvents like DMF enhance reactivity, but switching to acetonitrile may reduce side reactions (e.g., sulfonate ester formation) .

- Temperature Control : Lower temperatures (40–60°C) minimize decomposition, while extended reaction times (18–24 hours) ensure completion .

- Workflow Example : A 68% yield was achieved for a related thiophenesulfonamide derivative using 1.5 equivalents of anisole and 18-hour reflux in acetonitrile .

Q. How should contradictory reports about biological activity (e.g., antimicrobial vs. anticancer) be resolved?

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) across studies. Discrepancies often arise from variations in MIC determination protocols .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify primary molecular targets. For instance, thiadiazole derivatives may induce apoptosis via caspase-3 activation (anticancer) or disrupt membrane integrity (antimicrobial) .

- Structural-Activity Relationships (SAR) : Compare substituent effects; the cyclohexyl group may enhance lipophilicity (improving blood-brain barrier penetration for CNS targets) but reduce solubility for Gram-negative bacteria .

Q. What strategies are effective for designing derivatives with enhanced bioactivity or selectivity?

- Heterocycle Substitution : Replace the thiadiazole with 1,3,4-thiadiazole or triazole rings to modulate electron density and binding affinity. For example, 1,3,4-thiadiazole derivatives show improved antifungal activity due to increased π-π stacking .

- Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., -CF) at the thiophene 5-position to enhance metabolic stability .

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., morpholine for kinase inhibition) via sulfonamide linkages. A study demonstrated that N-(4-morpholinylphenyl)thiophenesulfonamide derivatives exhibit dual anticancer and anti-inflammatory activity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The compound’s sulfonamide group may cause sensitization .

- Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., SO) during decomposition .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonamide synthesis) with sodium bicarbonate before disposal .

Data Contradiction Analysis Example

| Study | Reported Activity | Proposed Resolution | Reference |

|---|---|---|---|

| A (2021) | Anticancer (IC = 12 μM) | Tested on MCF-7 cells; high lipophilicity enhances uptake | |

| B (2023) | Inactive (IC > 100 μM) | Used HeLa cells; poor solubility in culture media |

Resolution : Validate solubility using DMSO/PBS mixtures and repeat assays with standardized cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。